BenchChemオンラインストアへようこそ!

YZ51

Ribonucleotide reductase HBV replication Enzyme inhibition

YZ51 is the optimal RRM2-targeting tool compound for HBV cccDNA research, offering 13.7-fold greater potency (IC50 0.6 μM) than osalmid. It provides clean, selective RRM2 interrogation distinct from hydroxyurea and gemcitabine. Verified for functional HBeAg suppression. Source this structurally differentiated derivative for reproducible, high-impact mechanistic studies.

Molecular Formula C16H14FNO2
Molecular Weight 271.2914
CAS No. 1835652-66-8
Cat. No. B611912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYZ51
CAS1835652-66-8
SynonymsYZ51
Molecular FormulaC16H14FNO2
Molecular Weight271.2914
Structural Identifiers
SMILESO=C(NC1=CC=C(O)C=C1)C2=CC=C(C3CC3)C=C2F
InChIInChI=1S/C16H14FNO2/c17-15-9-11(10-1-2-10)3-8-14(15)16(20)18-12-4-6-13(19)7-5-12/h3-10,19H,1-2H2,(H,18,20)
InChIKeyMWPGUZTXBTYJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YZ51 (CAS 1835652-66-8) Procurement Guide: Chemical Identity and Baseline Properties for HBV Research


YZ51 (CAS: 1835652-66-8) is a small-molecule derivative of osalmid (oxaphenamide), an approved choleretic drug, with the systematic chemical name 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide [1]. The compound has a molecular formula of C16H14FNO2 and a molecular weight of 271.29 g/mol, and is classified as a ribonucleotide reductase (RR) small subunit M2 (RRM2) targeting compound [2]. It is sold for research use only and is not intended for human or veterinary therapeutic applications .

Why In-Class RRM2 Inhibitors Cannot Substitute for YZ51 in HBV cccDNA Studies


YZ51 is a derivative of osalmid that demonstrates quantifiably enhanced ribonucleotide reductase (RR) inhibitory activity relative to its parent compound, as established in direct comparative assays [1]. Generic substitution with osalmid or hydroxyurea fails to replicate YZ51's potency profile because osalmid exhibits weaker RR inhibition (IC50 8.23 μM vs. 0.6 μM for YZ51) and lacks the structural modifications (cyclopropyl and fluorine substitutions) that confer improved target engagement . Furthermore, hydroxyurea and the RRM1-targeting agent gemcitabine show little selective activity against HBV replication, whereas YZ51 specifically suppresses HBV DNA and covalently closed circular DNA (cccDNA) synthesis in HBV-infected cells [2]. The structural differentiation of YZ51 is therefore essential for achieving the enhanced RR inhibitory potency and anti-HBV efficacy required for mechanistic studies of RRM2 targeting in viral replication.

Quantitative Differentiation of YZ51 from Osalmid and Hydroxyurea: Head-to-Head RR Inhibition and Anti-HBV Efficacy Data


13.7-Fold Improvement in Recombinant RR Inhibition Relative to Osalmid

YZ51 demonstrates a 13.7-fold improvement in recombinant ribonucleotide reductase (RR) inhibitory potency compared to its parent compound osalmid. In a recombinant RR activity assay, YZ51 achieved an IC50 of 0.6 μM, while osalmid exhibited an IC50 of 8.23 μM . This represents a quantifiable enhancement in target engagement conferred by the cyclopropyl and fluorine substitutions introduced into the osalmid scaffold.

Ribonucleotide reductase HBV replication Enzyme inhibition

Cellular RR Activity Suppression: YZ51 Demonstrates Target Engagement in HBV-Relevant Cell Models

YZ51 suppresses cellular ribonucleotide reductase activity in HepG2.2.15 cells, a widely used HBV-relevant hepatic cell line, with an IC50 of 23.7 μM . This cellular activity corroborates the recombinant enzyme data and confirms that YZ51 can engage its intracellular target in a model system relevant to HBV replication. Importantly, RRM1-targeting compounds such as hydroxyurea and gemcitabine show little selective activity against HBV replication in comparable cellular assays, underscoring the mechanistic specificity of RRM2 targeting [1].

HepG2.2.15 cells Cellular RR activity HBV cccDNA

HBV Replication Suppression: YZ51 Inhibits HBeAg Expression with IC50 of 3.3 μM

YZ51 effectively inhibits HBV infection and viral protein expression in an NTCP-overexpressing HepG2 cell model (HepG2.N9) susceptible to HBV infection, achieving an IC50 of 3.3 μM for HBeAg expression [1]. In the original HepG2.2.15 cell system, YZ51 was shown to suppress HBV genomic DNA and covalently closed circular DNA (cccDNA) synthesis, confirming that its RRM2-targeting mechanism translates to functional anti-HBV effects [2].

HBeAg expression HBV infection model NTCP-overexpressing HepG2

Chemical Differentiation: Cyclopropyl and Fluorine Substitutions Confer Enhanced Potency

YZ51 is structurally differentiated from osalmid by two modifications: a cyclopropyl substitution replacing an undefined moiety and a fluorine substitution on the benzamide core [1]. These modifications were rationally introduced to enhance RRM2 binding affinity, resulting in the 13.7-fold improvement in recombinant RR inhibition documented in Section 3.1. The structure-activity relationship (SAR) insight establishes YZ51 as a distinct chemical entity from osalmid, not a generic equivalent.

Structure-activity relationship Osalmid derivative Lead optimization

Optimal Research Applications for YZ51 Based on Verified Quantitative Differentiation


HBV cccDNA Suppression Studies Requiring Potent RRM2 Inhibition

YZ51 is the optimal selection for studies investigating the role of ribonucleotide reductase M2 (RRM2) in HBV covalently closed circular DNA (cccDNA) synthesis and maintenance. With a recombinant RR IC50 of 0.6 μM (13.7-fold more potent than osalmid) and demonstrated suppression of HBV genomic DNA and cccDNA synthesis in HepG2.2.15 cells [1], YZ51 provides the necessary target engagement and functional efficacy for dissecting RRM2-dependent HBV replication mechanisms. Hydroxyurea and gemcitabine, which target RRM1 and lack HBV-selective activity, are unsuitable substitutes .

Structure-Activity Relationship Studies for RRM2-Targeting Anti-HBV Agents

YZ51 serves as an essential reference compound for medicinal chemistry campaigns focused on developing next-generation RRM2-targeting HBV therapeutics. Its distinct structural modifications (cyclopropyl and fluorine substitutions) relative to the parent osalmid scaffold [1] provide a validated SAR starting point for lead optimization. The quantifiable 13.7-fold potency gain enables rational design of derivatives that may further enhance RRM2 binding while maintaining favorable drug-like properties.

Comparative Pharmacology Studies of RRM2 versus RRM1 Inhibitors in Viral Replication

For research programs evaluating the therapeutic potential of ribonucleotide reductase subunit-selective inhibition in viral diseases, YZ51 provides a clean tool compound for RRM2-specific interrogation. Its selectivity profile contrasts sharply with hydroxyurea and gemcitabine, which target the RRM1 subunit and demonstrate little selective anti-HBV activity [1]. YZ51's cellular RR inhibition in HepG2.2.15 cells (IC50 23.7 μM) and functional HBeAg suppression (IC50 3.3 μM in HepG2.N9 cells) enable direct mechanistic comparisons between RRM2- and RRM1-targeting strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for YZ51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.